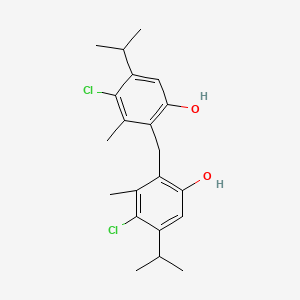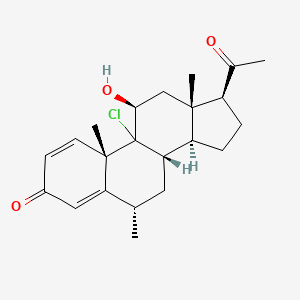
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chlor-11beta-hydroxy-6alpha-methylpregna-1,4-dien-3,20-dion ist ein synthetisches Kortikosteroid mit entzündungshemmenden und immunsuppressiven Eigenschaften. Es ist strukturell mit anderen Kortikosteroiden verwandt und wird in verschiedenen medizinischen Anwendungen eingesetzt, insbesondere bei der Behandlung von entzündlichen und Autoimmunerkrankungen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-Chlor-11beta-hydroxy-6alpha-methylpregna-1,4-dien-3,20-dion umfasst in der Regel mehrere Schritte, die von einfacheren Steroidvorstufen ausgehen. Ein üblicher Weg beinhaltet die Chlorierung eines geeigneten Steroidzwischenprodukts, gefolgt von Hydroxylierungs- und Methylierungsreaktionen unter kontrollierten Bedingungen . Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Reagenzien, um die gewünschte Stereochemie und funktionelle Gruppenanordnung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um den Ertrag und die Reinheit zu maximieren. Das Verfahren umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
9-Chlor-11beta-hydroxy-6alpha-methylpregna-1,4-dien-3,20-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.
Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.
Substitution: Halogenierung oder andere nukleophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Thionylchlorid. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Transformation ab, die durchgeführt wird. Beispielsweise kann die Oxidation der Hydroxylgruppe an der 11-Position ein Keton ergeben, während die Reduktion der Carbonylgruppe an der 20-Position einen sekundären Alkohol ergeben kann .
Wissenschaftliche Forschungsanwendungen
9-Chlor-11beta-hydroxy-6alpha-methylpregna-1,4-dien-3,20-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Formulierung von topischen Cremes und Salben für dermatologische Erkrankungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 9-Chlor-11beta-hydroxy-6alpha-methylpregna-1,4-dien-3,20-dion beinhaltet die Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung führt zur Translokation des Rezeptor-Liganden-Komplexes in den Kern, wo er mit bestimmten DNA-Sequenzen interagiert, um die Transkription von entzündungshemmenden und immunsuppressiven Genen zu regulieren . Die Wirkungen der Verbindung werden durch die Hemmung von proinflammatorischen Zytokinen und die Unterdrückung der Aktivierung von Immunzellen vermittelt .
Wirkmechanismus
The mechanism of action of 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes . The compound’s effects are mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Betamethason: Ein Isomer von Dexamethason mit ähnlichen entzündungshemmenden Eigenschaften.
Mometason: Ein Kortikosteroid, das zur Behandlung von entzündlichen Hauterkrankungen eingesetzt wird.
Diflorason: Ein starkes Kortikosteroid, das in der Dermatologie eingesetzt wird.
Einzigartigkeit
9-Chlor-11beta-hydroxy-6alpha-methylpregna-1,4-dien-3,20-dion ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleihen. Diese Modifikationen verstärken seine Wirksamkeit und reduzieren seine Nebenwirkungen im Vergleich zu anderen Kortikosteroiden .
Eigenschaften
CAS-Nummer |
94087-96-4 |
|---|---|
Molekularformel |
C22H29ClO3 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
(6S,8S,10S,11S,13S,14S,17S)-17-acetyl-9-chloro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22?/m0/s1 |
InChI-Schlüssel |
HFTXHRFCLJJTGL-UBEYTQJUSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H](C2([C@@]4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





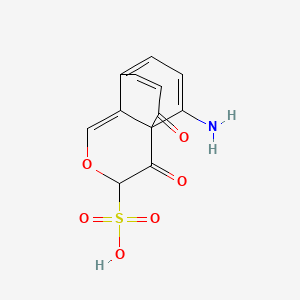
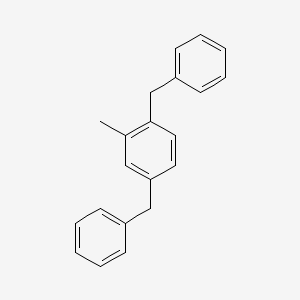

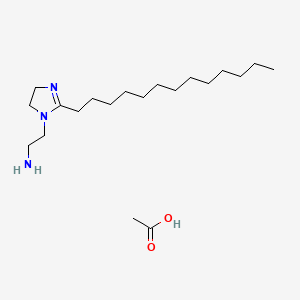

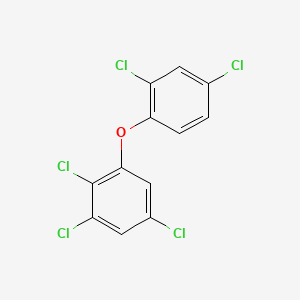
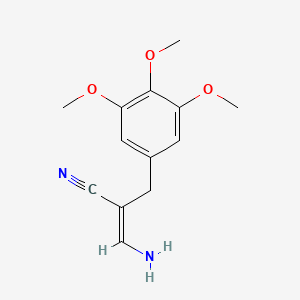
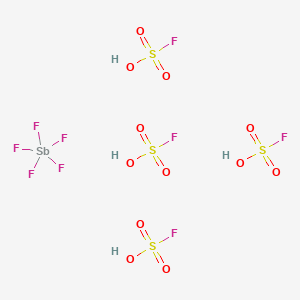
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

